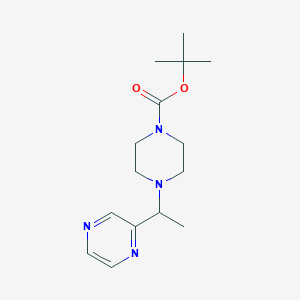
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
Übersicht
Beschreibung
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methanamine group, which is further substituted with two 2-methylbenzyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine or by using other suitable starting materials under specific reaction conditions.
Substitution with Methanamine Group: The piperidine intermediate is then reacted with a methanamine derivative to introduce the methanamine group at the 3-position of the piperidine ring.
Introduction of 2-Methylbenzyl Groups: The final step involves the substitution of the methanamine group with two 2-methylbenzyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Hydrogenation: To efficiently produce the piperidine intermediate.
Automated Reactors: For precise control over reaction parameters and to ensure high yield and purity.
Purification Techniques: Such as recrystallization and chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbenzyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibiting Enzymes: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Modulating Gene Expression: Affecting the expression of specific genes involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine: The non-hydrochloride form of the compound.
N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride: A similar compound with a different substitution pattern on the piperidine ring.
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)ethanamine hydrochloride: A compound with an ethanamine group instead of a methanamine group.
Uniqueness
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable for certain applications where these properties are crucial.
Eigenschaften
IUPAC Name |
N,N-bis[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-18-8-3-5-11-21(18)16-24(15-20-10-7-13-23-14-20)17-22-12-6-4-9-19(22)2;/h3-6,8-9,11-12,20,23H,7,10,13-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWKNYXSFMOSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC2CCCNC2)CC3=CC=CC=C3C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B3229711.png)
